molecular formula C9H6ClNOS B14681472 2-(4-Chlorophenyl)-1,2-thiazol-3(2H)-one CAS No. 33319-86-7

2-(4-Chlorophenyl)-1,2-thiazol-3(2H)-one

Cat. No.: B14681472
CAS No.: 33319-86-7
M. Wt: 211.67 g/mol
InChI Key: JPIKONHHXVLWEO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,2-thiazol-3(2H)-one is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization under acidic conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Chlorophenyl)-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-1,2-thiazol-3(2H)-one
  • 2-(4-Bromophenyl)-1,2-thiazol-3(2H)-one
  • 2-(4-Fluorophenyl)-1,2-thiazol-3(2H)-one

Uniqueness

2-(4-Chlorophenyl)-1,2-thiazol-3(2H)-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and development .

Properties

CAS No.

33319-86-7

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,2-thiazol-3-one

InChI

InChI=1S/C9H6ClNOS/c10-7-1-3-8(4-2-7)11-9(12)5-6-13-11/h1-6H

InChI Key

JPIKONHHXVLWEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CS2)Cl

Origin of Product

United States

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